Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-
Description
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, is a bicyclic organic compound featuring a cyclopropane ring directly attached to an amine group and a 1-methylimidazole moiety. This structure confers unique stereoelectronic properties due to the strained cyclopropane ring and the aromatic imidazole system, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or similar coupling reactions, as evidenced by protocols for related imidazole-triazole hybrids .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-5-4-9-6(10)7(8)2-3-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
LJOYFNKFHLUAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of cyclopropanamine derivatives bearing imidazole substituents typically involves:
- Construction or functionalization of the imidazole ring with appropriate substituents.
- Introduction of the cyclopropane moiety either by direct cyclopropanation or by using cyclopropyl amine as a building block.
- Formation of the amine-functionalized cyclopropane linked to the imidazole.
Preparation of the Imidazole Subunit
Recent advances in imidazole synthesis provide versatile methods to prepare substituted imidazoles, including 1-methylimidazole derivatives. Key methods include:
- Metal-free cyclizations involving nitriles and azidoenones, which yield trisubstituted imidazoles under mild conditions without catalysts.
- Copper- or iron-catalyzed multi-component condensations of aldehydes, amines, and diketones or enones to form substituted imidazoles with high regioselectivity and functional group tolerance.
- NHC-catalyzed and metal-catalyzed protocols enabling the formation of imidazoles with diverse substitution patterns, including N-1 alkylation, which is crucial for introducing the methyl group on the imidazole nitrogen.
These synthetic methodologies allow the preparation of the 1-methylimidazol-2-yl moiety with high efficiency and purity.
Representative Synthetic Procedure (Inferred from Related Compounds)
While direct literature on the exact preparation of cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is scarce, the following generalized approach is supported by related syntheses:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-methylimidazole derivative | Alkylation of imidazole with methyl iodide or similar alkyl halide | N1-alkylation to introduce methyl group |
| 2 | Synthesis of cyclopropyl amine intermediate | Commercially available or prepared via cyclopropanation methods | Purification to amine hydrochloride salt |
| 3 | Coupling via nucleophilic substitution | Reaction of halogenated imidazole derivative with cyclopropyl amine under basic conditions (e.g., DIPEA) in solvents like dichloromethane | Forms C-N bond linking cyclopropane to imidazole |
| 4 | Purification and characterization | Column chromatography, NMR, HRMS | Confirm structure and purity |
This approach aligns with the synthetic routes used for related imidazole-cyclopropane compounds.
Analytical and Characterization Data
- NMR Spectroscopy:
- 1H NMR signals corresponding to cyclopropane protons typically appear as multiplets around 0.9–1.1 ppm.
- Imidazole protons resonate between 7.5–8.5 ppm, with methyl substituent singlet near 3.8 ppm.
- Mass Spectrometry:
- High-resolution mass spectrometry confirms molecular ion peaks consistent with C7H11N3 (m/z ~137).
- Purity:
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Reference/Notes |
|---|---|---|
| Starting materials | 1-methylimidazole, cyclopropyl amine | Commercial or synthesized |
| Alkylation | Methyl iodide, base (e.g., K2CO3) | For N1-methylation |
| Coupling reaction | Nucleophilic aromatic substitution | DIPEA, DCM solvent, RT or mild heating |
| Purification | Column chromatography | Silica gel, appropriate eluents |
| Characterization | 1H NMR, 13C NMR, HRMS, HPLC | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The target compound’s lower yield (20%) compared to imine-linked analogues (40–53%) highlights challenges in cyclopropane ring formation versus simpler Schiff base syntheses.
- Rigidity vs.
Triazole-Imidazole Hybrids
The crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate reveals:
- Planarity : The triazole and phenyl rings are nearly coplanar (2.5° angle), favoring π-π stacking, while the imidazole-triazole interplanar angle (12.3°) introduces mild distortion.
- Hydrogen Bonding: Water molecules mediate O–H⋯N interactions, enhancing solubility and crystal stability—a feature absent in non-hydrated analogues.
Cyclopropane Derivatives with Bioactive Moieties
Table 2: Functional Group Impact on Properties
Key Observations :
- Electron-Withdrawing Groups : Dichlorophenyl substitution () increases lipophilicity and may improve blood-brain barrier penetration compared to the target compound’s imidazole.
- Carboxamide Derivatives: The hydroxyimino group in introduces additional hydrogen-bonding sites, expanding utility in coordination chemistry.
Biological Activity
Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropane moiety linked to a 1-methyl-1H-imidazole ring. Its molecular formula is with a molecular weight of approximately 151.21 g/mol. The unique structural features of this compound suggest various possible interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of cyclopropanamine derivatives. One study reported that N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride exhibited promising antibacterial properties, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This suggests that modifications in the imidazole structure can significantly influence the biological activity of cyclopropanamine derivatives.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the methyl substitution on the imidazole ring plays a crucial role in enhancing biological activity. Variations in substituents on the imidazole ring can lead to different receptor interactions and potency levels. For instance, compounds with different methyl substitution patterns showed varied antibacterial efficacy, emphasizing the importance of structural modifications in optimizing biological activity .
Study 1: Antibacterial Efficacy
In a comparative study, various derivatives of cyclopropanamine were synthesized and tested against common bacterial strains. The results indicated that certain derivatives had significantly lower MIC values than others, demonstrating enhanced potency due to specific structural features. The study concluded that strategic modification of both the cyclopropane and imidazole components could yield compounds with superior antibacterial properties.
| Compound Name | MIC (µg/mL) | Structural Features |
|---|---|---|
| N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine | 4 | Methyl group on imidazole |
| N-(2-Methylimidazolyl)cyclopropanamine | 8 | Different methyl position |
| 2-(Cyclopropylamino)imidazoles | 16 | Cyclopropyl amine linkage |
This table illustrates the correlation between structural features and antibacterial efficacy.
Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of cyclopropanamine derivatives in human liver microsomes. It was found that compounds with polar functionalities exhibited improved metabolic stability without compromising their biological activity. This balance is critical for developing effective therapeutic agents .
Q & A
Advanced Research Question
- Systematic substituent variation : Replace the methyl group on imidazole with ethyl or cyclopropyl to assess steric effects .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., imidazole N-atoms) .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification .
What analytical methods are most reliable for assessing the purity of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine?
Basic Research Question
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (purity >98%) .
- NMR spectroscopy : Compare integration ratios of cyclopropane protons (δ 1.2–1.5 ppm) to detect impurities .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ = 151.12 m/z) .
How can enzymatic inhibition assays be designed to evaluate this compound’s bioactivity?
Advanced Research Question
- Kinetic assays : Measure IC₅₀ via fluorescence-based continuous monitoring (e.g., NADH depletion at 340 nm) .
- Cellular assays : Use HEK293 cells transfected with target receptors to assess permeability (e.g., EC₅₀ = 50 nM) .
- Counter-screening : Test against related enzymes (e.g., kinase panels) to confirm selectivity .
What computational methods are suitable for predicting the binding mode of this compound to protein targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Glide to simulate poses in the active site (e.g., ΔG = -9.2 kcal/mol) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
- QM/MM : Gaussian/Amber for electronic interaction analysis (e.g., charge transfer between imidazole and His residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
